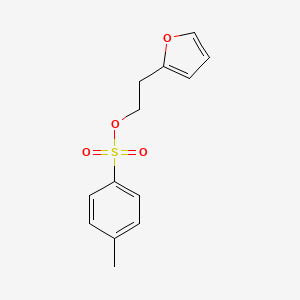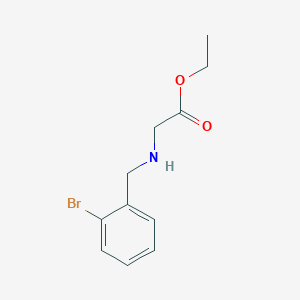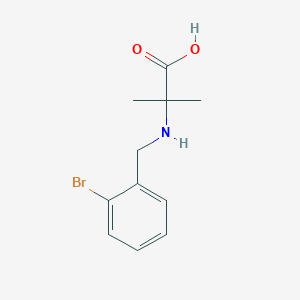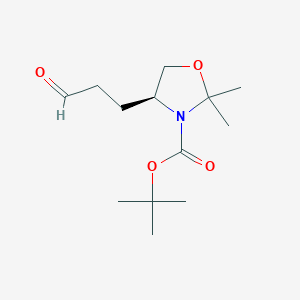![molecular formula C13H13BrO B13516789 3-(3-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13516789.png)
3-(3-Bromophenyl)spiro[3.3]heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)spiro[3. This compound features a spirocyclic structure, which is known for its rigidity and stability, making it an interesting subject for scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)spiro[3.3]heptan-1-one typically involves the reaction of a brominated phenyl compound with a spirocyclic ketone precursor. One common method includes the use of a Grignard reagent, where the brominated phenyl compound is reacted with magnesium to form the Grignard reagent, which is then reacted with the spirocyclic ketone precursor under controlled conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromophenyl)spiro[3.3]heptan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spiroketones, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
3-(3-Bromophenyl)spiro[3
Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: Its stability and rigidity can be useful in the design of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: The compound’s potential biological activity makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Industry: Its chemical properties can be exploited in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 3-(3-Bromophenyl)spiro[3.3]heptan-1-one exerts its effects is not fully understood. its spirocyclic structure is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylspiro[3.3]heptan-1-one: Lacks the bromine substituent, which can significantly alter its chemical reactivity and biological activity.
3-(4-Bromophenyl)spiro[3.3]heptan-1-one: Similar structure but with the bromine atom in a different position, which can affect its interaction with molecular targets.
3-(3-Chlorophenyl)spiro[3.3]heptan-1-one: Substituted with chlorine instead of bromine, leading to different chemical and biological properties.
Uniqueness
3-(3-Bromophenyl)spiro[3.3]heptan-1-one is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of halogen substitution on spirocyclic structures.
Propriétés
Formule moléculaire |
C13H13BrO |
|---|---|
Poids moléculaire |
265.14 g/mol |
Nom IUPAC |
1-(3-bromophenyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C13H13BrO/c14-10-4-1-3-9(7-10)11-8-12(15)13(11)5-2-6-13/h1,3-4,7,11H,2,5-6,8H2 |
Clé InChI |
IBLUUGYEPAKIPH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(CC2=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


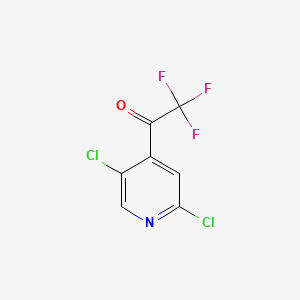
![1-[1-(2-Methoxypropan-2-yl)cyclopropyl]methanamine](/img/structure/B13516721.png)
![(4R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13516722.png)
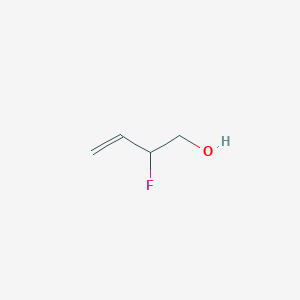
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516746.png)

